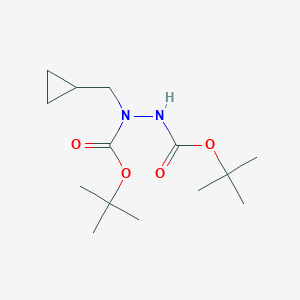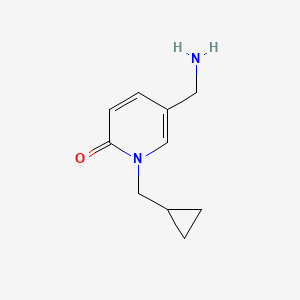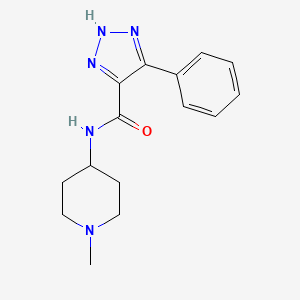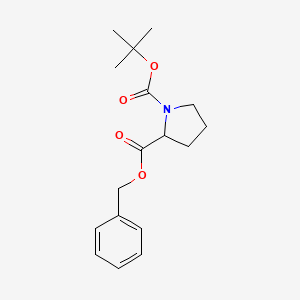![molecular formula C19H21NO4 B2587402 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-phénylpropanamide CAS No. 1787687-04-0](/img/structure/B2587402.png)
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-phénylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzo[b][1,4]dioxin, which is a type of aromatic compound with two oxygen atoms forming a ring with the benzene structure. The “N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-phenylpropanamide” part suggests that there is an amide functional group attached to a phenylpropanamide structure, and a hydroxyethyl group attached to the nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[b][1,4]dioxin ring, the hydroxyethyl group, and the phenylpropanamide group. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the functional groups present. The amide group could potentially undergo hydrolysis, and the aromatic ring could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the functional groups present. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .Applications De Recherche Scientifique
Thérapies contre la maladie d’Alzheimer
La synthèse de ce composé a été motivée par son potentiel en tant qu’agent thérapeutique pour la maladie d’Alzheimer. Les chercheurs ont synthétisé le N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzènesulfonamide, qui a servi d’intermédiaire. Des réactions supplémentaires avec différents halogénoalcanes/halogénoaralkyles ont donné des N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzènesulfonamides . Ces dérivés ont été évalués pour leur activité inhibitrice de l’enzyme cholinestérase, un aspect crucial dans le traitement de la maladie d’Alzheimer. Le composé a montré un potentiel inhibiteur modéré contre l’enzyme acétylcholinestérase (AChE), suggérant sa pertinence dans la gestion des symptômes de la maladie d’Alzheimer.
Propriétés anti-inflammatoires et analgésiques
Bien que non directement liés à la maladie d’Alzheimer, d’autres dérivés contenant la partie sulfonamide ont montré des effets biologiques intéressants. Par exemple, des composés comme le (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophénylsulfonyl)benzamide ont présenté des activités anti-inflammatoires et analgésiques . Bien qu’il ne s’agisse pas du même composé, cela met en évidence le potentiel plus large des sulfonamides dans la gestion des affections inflammatoires.
Action antibactérienne à large spectre
Les sulfonamides, y compris ce composé, ont une longue histoire en tant qu’agents antibactériens. Leur nature bactériostatique les rend efficaces contre diverses infections bactériennes, y compris les infections urinaires. Cependant, des doses plus élevées peuvent provoquer des effets secondaires tels que des nausées et des irritations abdominales . L’absorption par le tractus gastro-intestinal et le métabolisme dans le foie contribuent à leur utilisation généralisée.
Autres applications thérapeutiques
Au-delà des effets anti-Alzheimer et antibactériens, les sulfonamides trouvent des applications dans divers domaines. Il s’agit notamment des agents antifongiques, antiprotozoaires, antithyroïdiens et antihypertenseurs. De plus, ils jouent un rôle dans les antagonistes non peptidiques du récepteur de la vasopressine et les inhibiteurs de l’initiation de la traduction . La polyvalence des sulfonamides souligne leur importance en chimie médicinale.
Orientations futures de la recherche
Compte tenu de la structure unique du composé et de ses applications thérapeutiques potentielles, des recherches supplémentaires sont justifiées. Les chercheurs peuvent explorer ses interactions avec des cibles moléculaires spécifiques, évaluer son profil de sécurité et étudier tout effet synergique lorsqu’il est associé à d’autres médicaments.
En résumé, le N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-phénylpropanamide est prometteur dans la recherche sur la maladie d’Alzheimer et au-delà. Ses propriétés multiformes en font un sujet fascinant pour l’exploration scientifique continue. 🌟 .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-phenylpropanamide is the cholinesterase enzyme . This enzyme plays a crucial role in nerve function, and its inhibition is a common therapeutic strategy for treating Alzheimer’s disease .
Mode of Action
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-phenylpropanamide: interacts with its target, the cholinesterase enzyme, by inhibiting its activity . This inhibition results in an increase in the concentration of acetylcholine, a neurotransmitter, in the brain, which can help improve cognitive function in Alzheimer’s patients .
Biochemical Pathways
The action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-phenylpropanamide affects the cholinergic pathway . By inhibiting cholinesterase, the breakdown of acetylcholine is slowed, leading to an increase in its concentration. This can enhance cholinergic transmission, which is often impaired in Alzheimer’s disease .
Pharmacokinetics
The pharmacokinetic properties of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-phenylpropanamide Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, which is an important factor in its therapeutic effectiveness .
Result of Action
The molecular and cellular effects of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-phenylpropanamide ’s action primarily involve the enhancement of cholinergic transmission . This is achieved by increasing the concentration of acetylcholine in the brain, which can lead to improved cognitive function in Alzheimer’s patients .
Propriétés
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c21-16(15-7-8-17-18(12-15)24-11-10-23-17)13-20-19(22)9-6-14-4-2-1-3-5-14/h1-5,7-8,12,16,21H,6,9-11,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXROSVSDYWCKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)CCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-(4-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2587319.png)


![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2587322.png)
![3-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-8-nitro-2H-chromen-2-one](/img/structure/B2587323.png)




![N',N-diethyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2587332.png)


![2-({2-Oxo-2-[4-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid](/img/structure/B2587338.png)
